Dehydrocrotonin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dehydrocrotonin is a natural product found in Croton cajucara with data available.

Scientific Research Applications

Antiulcerogenic Activity

Dehydrocrotonin has been studied for its antiulcerogenic properties. In a study involving mice, it was found that this compound did not alter gastric volume but modified the pH and total acid concentration of gastric juice. The compound was shown to increase the release of prostaglandin E2, which is associated with protective factors for the gastric mucosa, while also exhibiting non-competitive antagonism of histamine and muscarinic receptors .

Analgesic Effects

Trans-dehydrocrotonin (DCTN), a variant of this compound, demonstrated significant analgesic effects in various animal models. It exhibited strong antinociceptive activity against acetic acid-induced abdominal writhing, with an effective dose (ED50) calculated at 44.88 mg/kg. Higher doses resulted in mild central nervous system depressant activities, indicating its potential as a peripheral analgesic agent without significant central side effects .

Anticancer and Antioestrogenic Effects

Research has indicated that this compound possesses anticancer properties, particularly as an antioestrogen. In studies involving immature rats, this compound effectively prevented estrogen-induced increases in uterine weight and vaginal openings, suggesting its potential utility in breast cancer treatment . The compound's ability to inhibit cell proliferation in breast cancer cell lines warrants further investigation into its mechanisms of action.

Hypolipidemic and Hypoglycemic Effects

This compound has also been associated with hypolipidemic and hypoglycemic effects. Studies have shown that it can lower lipid levels and improve glucose metabolism, making it a candidate for managing metabolic disorders .

Case Study on Antiulcerogenic Mechanism

A study assessed the mechanisms behind the antiulcerogenic activity of this compound using a pylorus-ligated mouse model. The results indicated that while this compound did not promote healing in induced gastric ulcers, it significantly influenced gastric secretions and increased protective factors like prostaglandins .

Case Study on Analgesic Activity

In an experimental setup involving various doses of trans-dehydrocrotonin, researchers observed dose-dependent analgesic effects in rodents. The data indicated that while lower doses provided minimal relief, higher doses significantly reduced pain responses in acetic acid-induced writhing tests .

Summary of Pharmacological Effects

Dosing and Effects Summary

Properties

CAS No. |

72548-29-9 |

|---|---|

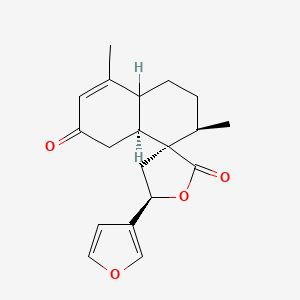

Molecular Formula |

C19H22O4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C19H22O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-7,10,12,15-17H,3-4,8-9H2,1-2H3/t12-,15?,16+,17-,19-/m1/s1 |

InChI Key |

PHTWCRQCDPNVLQ-FVHUFZOMSA-N |

SMILES |

CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C |

Isomeric SMILES |

C[C@@H]1CCC2[C@@H]([C@@]13C[C@@H](OC3=O)C4=COC=C4)CC(=O)C=C2C |

Canonical SMILES |

CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C |

Synonyms |

dehydrocrotonin trans-dehydrocrotonin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.